Phosphorothioic trihydrazide
Description
Structure
3D Structure
Properties
CAS No. |
15056-23-2 |
|---|---|
Molecular Formula |
H9N6PS |
Molecular Weight |
156.15 g/mol |
IUPAC Name |
dihydrazinylphosphinothioylhydrazine |
InChI |
InChI=1S/H9N6PS/c1-4-7(8,5-2)6-3/h1-3H2,(H3,4,5,6,8) |
InChI Key |
OUNABWJFMMTROT-UHFFFAOYSA-N |
Canonical SMILES |
NNP(=S)(NN)NN |
Origin of Product |
United States |
Synthetic Methodologies and Precursor Chemistry of Phosphorothioic Trihydrazide
Established Synthetic Pathways for Phosphorothioic Trihydrazide
The primary and most established synthetic pathway to this compound involves the reaction of thiophosphoryl chloride (PSCl₃) with hydrazine (B178648) (N₂H₄) or its hydrated form, hydrazine hydrate (B1144303). This reaction is a nucleophilic substitution where the hydrazine molecules displace the chloride atoms on the thiophosphoryl center.
A general representation of the reaction is as follows:
PSCl₃ + 3N₂H₄ → P(S)(NHNH₂)₃ + 3HCl
This synthesis is typically carried out in a suitable solvent to facilitate the reaction and control the temperature, as the reaction can be exothermic. The choice of solvent and reaction conditions plays a significant role in the outcome of the synthesis.
Precursor Compounds and Reactants in this compound Synthesis
The synthesis of this compound relies on two key precursor compounds:
Thiophosphoryl Chloride (PSCl₃): This is the phosphorus and sulfur source in the final compound. It is a colorless, pungent-smelling liquid that is commercially available. Alternatively, it can be synthesized in the laboratory. One common industrial method involves the direct reaction of phosphorus trichloride (B1173362) (PCl₃) with excess sulfur at elevated temperatures (around 180 °C). Catalysts can be employed to facilitate the reaction at lower temperatures. Another route to thiophosphoryl chloride is the reaction of phosphorus pentasulfide (P₄S₁₀) with phosphorus pentachloride (PCl₅).
Hydrazine (N₂H₄) or Hydrazine Hydrate (N₂H₄·H₂O): Hydrazine serves as the source of the hydrazide groups. Hydrazine is a powerful reducing agent and a bifunctional nucleophile. Due to the hazardous and potentially explosive nature of anhydrous hydrazine, hydrazine hydrate is more commonly and safely used in laboratory settings.
The purity of these precursors is important for achieving a high yield and purity of the final product, as impurities can lead to unwanted side reactions.
Mechanistic Elucidation of this compound Formation Reactions
The reaction is initiated by the nucleophilic attack of a hydrazine molecule on the electrophilic phosphorus atom of thiophosphoryl chloride. This leads to the displacement of a chloride ion and the formation of a phosphorothioic dihydrazide chloride intermediate. This process is repeated two more times with additional hydrazine molecules to sequentially replace the remaining two chloride atoms.
The general steps of the mechanism can be outlined as:
First Substitution: PSCl₃ + N₂H₄ → P(S)Cl₂(NHNH₂) + HCl
Second Substitution: P(S)Cl₂(NHNH₂) + N₂H₄ → P(S)Cl(NHNH₂)₂ + HCl
Third Substitution: P(S)Cl(NHNH₂)₂ + N₂H₄ → P(S)(NHNH₂)₃ + HCl
The lone pair of electrons on the nitrogen atom of hydrazine acts as the nucleophile. The reaction mechanism at a thiophosphoryl center can be complex and may proceed through either a concerted (Sɴ2-like) or a stepwise (addition-elimination) pathway, depending on the specific reactants and conditions. For the reaction with a strong nucleophile like hydrazine, a stepwise mechanism involving a pentacoordinate intermediate is plausible.
Optimization of Synthetic Yields and Purity for Research Applications
Optimizing the synthetic conditions is crucial for obtaining this compound in high yield and purity, which is essential for its use in research. Several factors can be adjusted to improve the outcome of the synthesis.
Key Optimization Parameters:
| Parameter | Effect on Synthesis | Recommended Conditions |
| Molar Ratio of Reactants | The stoichiometry of hydrazine to thiophosphoryl chloride is critical. An excess of hydrazine is generally used to ensure the complete substitution of all three chlorine atoms and to neutralize the hydrochloric acid byproduct that is formed. | A molar ratio of at least 3:1 (hydrazine:thiophosphoryl chloride) is recommended. Often, a larger excess of hydrazine is used. |
| Reaction Temperature | The reaction is typically exothermic. Controlling the temperature is important to prevent side reactions and decomposition of the product. | The reaction is often carried out at low temperatures, for instance, by cooling the reaction mixture in an ice bath during the addition of reactants. |
| Solvent | The choice of solvent can influence the solubility of reactants and products, as well as the reaction rate. An inert solvent that does not react with the reactants is preferred. | Common solvents include ethers (like diethyl ether or tetrahydrofuran) or chlorinated hydrocarbons. |
| Order of Addition | The way the reactants are mixed can affect the product distribution. | Slowly adding the thiophosphoryl chloride to a solution of excess hydrazine is a common practice to maintain a high concentration of the nucleophile and minimize the formation of partially substituted intermediates. |
| Purification | After the reaction is complete, the product needs to be isolated and purified. | Purification methods may include filtration to remove hydrazine hydrochloride precipitate, followed by washing the crude product with a suitable solvent to remove unreacted starting materials and byproducts. Recrystallization from an appropriate solvent system can be employed to obtain a highly pure product. |
By carefully controlling these parameters, the synthesis of this compound can be optimized to provide a high-quality product suitable for further research applications.
Advanced Structural Characterization and Molecular Architecture of Phosphorothioic Trihydrazide
Single-Crystal X-ray Diffraction Studies of Phosphorothioic Trihydrazide and its Derivatives
For instance, the study of phosphoryl triazide (OP(N₃)₃) and thiophosphoryl triazide (SP(N₃)₃) provides a strong model for the anticipated structural features of this compound. nih.gov Single-crystal X-ray diffraction of SP(N₃)₃ revealed a molecule with a distorted tetrahedral geometry around the central phosphorus atom. nih.gov The crystal structure is significantly influenced by intermolecular interactions, leading to a deviation from the idealized C₃ symmetry. nih.gov
Table 1: Selected Crystallographic Data for a Related Thiophosphoryl Compound
This table presents data for Thiophosphoryl triazide (SP(N₃)₃) as a predictive model for this compound.
| Parameter | Value |
|---|---|
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 6.835(1) |
| b (Å) | 11.083(2) |
| c (Å) | 8.876(2) |
| β (°) | 108.99(1) |
| V (ų) | 636.9(2) |
| Z | 4 |
Data sourced from a study on SP(N₃)₃ nih.gov
The bond lengths and angles within the SP(N₃)₃ molecule offer a glimpse into the expected values for this compound. The P=S bond length is a key indicator of the double bond character, while the P-N bond lengths can provide information about the nature of the phosphorus-nitrogen linkage. The N-N-N bond angles within the azide (B81097) groups of the model compound are also of interest.
Table 2: Selected Bond Lengths and Angles for Thiophosphoryl triazide (SP(N₃)₃)
| Bond/Angle | Length (Å) / Angle (°) |
|---|---|
| P=S | 1.903(1) |
| P-N (avg) | 1.657(3) |
| N-N (avg) | 1.237(4) |
| N-N (avg) | 1.130(4) |
| S=P-N (avg) | 114.6(1) |
| N-P-N (avg) | 103.7(1) |
Data sourced from a study on SP(N₃)₃ nih.gov
Advanced Nuclear Magnetic Resonance Spectroscopy for Elucidating this compound Structure and Dynamics
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for probing the local chemical environment of specific nuclei. For this compound, ³¹P and ¹H NMR would be the most informative techniques.
While specific NMR data for this compound is not available in the reviewed literature, the principles of NMR spectroscopy for organophosphorus compounds allow for prediction of its spectral features. The ³¹P NMR spectrum is expected to show a single resonance, as the three hydrazide groups are chemically equivalent in a symmetrical molecule in solution. The chemical shift of this peak would be indicative of the electronic environment around the phosphorus atom, influenced by the electronegativity of the attached sulfur and nitrogen atoms.
¹H NMR spectroscopy would provide information on the protons of the hydrazide groups. The spectrum would likely show broad signals due to the quadrupolar influence of the adjacent ¹⁴N nuclei and the potential for chemical exchange of the N-H protons. The integration of the ¹H NMR signals would correspond to the number of protons in the molecule.
Advanced NMR techniques, such as two-dimensional correlation spectroscopy (e.g., ¹H-¹H COSY, ¹H-³¹P HMBC), could be employed to establish connectivity between the different nuclei within the molecule, confirming the P-N-H bonding sequence.
Vibrational Spectroscopy (Infrared and Raman) for this compound Structural Analysis
The synthesis and characterization of phosphoryl trihydrazine (a close oxygen analog to this compound) has been reported, with characterization including Fourier Transform Infrared (FTIR) spectroscopy. researchgate.net For this compound, the IR and Raman spectra would be expected to exhibit characteristic bands for the P=S, P-N, and N-H stretching and bending vibrations.
The P=S stretching vibration typically appears in the region of 600-800 cm⁻¹. The P-N stretching vibrations are expected in the 900-1100 cm⁻¹ range. The N-H stretching vibrations of the hydrazide groups would give rise to strong, broad bands in the high-frequency region of the IR spectrum, typically between 3200 and 3400 cm⁻¹, indicative of hydrogen bonding. The N-H bending vibrations would be observed at lower frequencies.
A study on thiophosphoryl triazide (SP(N₃)₃) provides valuable comparative data for the vibrational frequencies. nih.gov
Table 3: Key Vibrational Frequencies for Thiophosphoryl triazide (SP(N₃)₃)
| Vibrational Mode | Raman (cm⁻¹) | IR (cm⁻¹) |
|---|---|---|
| νas(N₃) | 2138 | 2139 |
| νs(N₃) | 1258 | - |
| δ(N₃) | 674, 646 | 675, 647 |
| ν(P=S) | 734 | 734 |
| νas(PN₃) | 592 | 592 |
| νs(PN₃) | 496 | - |
Data sourced from a study on SP(N₃)₃ nih.gov
The combination of IR and Raman spectroscopy, adhering to their respective selection rules, would provide a comprehensive picture of the vibrational framework of Phosphorothioioic trihydrazide.
Mass Spectrometry for High-Resolution Structural Confirmation and Isotopic Abundance Analysis of this compound
High-resolution mass spectrometry (HRMS) is an essential technique for determining the precise molecular weight and elemental composition of a compound. For this compound, HRMS would provide a highly accurate mass measurement, confirming its molecular formula (H₆N₃PS).
The fragmentation pattern observed in the mass spectrum gives valuable structural information. Electron ionization (EI) would likely lead to the cleavage of the P-N bonds, resulting in fragments corresponding to the loss of one or more hydrazide groups. The observation of ions such as [M-NHNH₂]⁺ and [PS(NHNH₂)₂]⁺ would support the proposed structure. The isotopic pattern of the molecular ion peak would also be characteristic, showing the presence of the ³⁴S isotope at a natural abundance of approximately 4.2%.
While specific mass spectrometry data for this compound is not detailed in the available literature, the fragmentation of organophosphorus compounds generally involves the cleavage of bonds alpha to the phosphorus atom. The relative stability of the resulting fragments dictates the observed fragmentation pattern.
Theoretical and Computational Studies of Phosphorothioic Trihydrazide
Quantum Chemical Calculations of Electronic Structure and Bonding in Phosphorothioic Trihydrazide
Quantum chemical calculations are at the forefront of modern chemical research, offering a powerful lens through which to examine the electronic structure and bonding of molecules. For this compound, methods like Hartree-Fock (HF) and post-Hartree-Fock methods, such as Møller-Plesset perturbation theory (MP2, MP3), can provide detailed information about the distribution of electrons and the nature of the chemical bonds. nih.gov
These calculations can precisely determine key geometric parameters. The central phosphorus atom is expected to be bonded to a sulfur atom and three hydrazide (-NHNH2) groups. Quantum chemical calculations would reveal the precise bond lengths and angles, offering a foundational understanding of the molecule's three-dimensional shape. For instance, the P=S double bond will have a significantly shorter bond length compared to the P-N single bonds.
Illustrative Data Table: Calculated Geometric Parameters of this compound
| Parameter | Bond/Angle | Calculated Value |
| Bond Length | P=S | 1.95 Å |
| Bond Length | P-N | 1.70 Å |
| Bond Length | N-N | 1.45 Å |
| Bond Length | N-H | 1.02 Å |
| Bond Angle | S=P-N | 115° |
| Bond Angle | N-P-N | 103° |
| Bond Angle | P-N-N | 118° |
| Bond Angle | H-N-H | 107° |
| Note: The data in this table is illustrative and represents typical values that might be obtained from quantum chemical calculations. |
Density Functional Theory (DFT) Investigations of Molecular Geometry and Conformational Landscape
Density Functional Theory (DFT) has become a workhorse in computational chemistry due to its favorable balance of accuracy and computational cost, making it particularly well-suited for studying the geometry and conformational possibilities of molecules like this compound. researchgate.netnih.gov DFT methods, such as B3LYP or M06-2X, paired with appropriate basis sets (e.g., 6-311++G(d,p)), can be used to perform a thorough exploration of the potential energy surface of the molecule. nih.govnih.gov
The conformational landscape of this compound is expected to be complex due to the rotational freedom around the P-N and N-N bonds. Each of the three hydrazide groups can adopt different orientations relative to the rest of the molecule. A systematic conformational search, followed by geometry optimization of the resulting structures, would identify the various stable conformers. The relative energies of these conformers can then be calculated to determine the most stable, or ground-state, conformation, as well as the energies of higher-energy conformers. rsc.org
The results of such an analysis are crucial for understanding the molecule's behavior, as many of its properties will be a population-weighted average over the accessible conformations. The calculated energy differences between conformers can also provide insight into the barriers to rotation around the single bonds, which is important for understanding the molecule's dynamic behavior. elsevierpure.com
Illustrative Data Table: Relative Energies of this compound Conformers
| Conformer | Dihedral Angle (S=P-N-N) | Relative Energy (kcal/mol) |
| 1 | 180° (anti) | 0.00 |
| 2 | 60° (gauche) | 1.5 |
| 3 | -60° (gauche) | 1.5 |
| 4 | 0° (syn) | 4.2 |
| Note: The data in this table is illustrative and represents a simplified example of what a DFT conformational analysis might yield. |
Prediction of Reactivity and Reaction Pathways via Computational Modeling
Computational modeling is a powerful tool for predicting the reactivity of a molecule and for exploring potential reaction pathways. For this compound, an analysis of the frontier molecular orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—can provide significant insights into its chemical behavior. nih.gov The energy and spatial distribution of the HOMO indicate the most likely sites for electrophilic attack, as this is where the most loosely held electrons reside. Conversely, the LUMO indicates the most likely sites for nucleophilic attack.
The HOMO-LUMO energy gap is another important parameter that can be calculated. researchgate.net A small HOMO-LUMO gap generally suggests that a molecule is more reactive, as less energy is required to excite an electron from the HOMO to the LUMO. Computational methods can also be used to model specific chemical reactions involving this compound. By calculating the structures and energies of reactants, transition states, and products, a detailed reaction profile can be constructed. nih.gov This allows for the determination of activation energies and reaction enthalpies, providing a quantitative measure of the feasibility of a proposed reaction pathway.
Illustrative Data Table: Frontier Molecular Orbital Energies of this compound
| Orbital | Energy (eV) | Description |
| HOMO | -8.5 | Primarily localized on the sulfur and nitrogen lone pairs |
| LUMO | -0.2 | Primarily localized on the P-N antibonding orbitals |
| HOMO-LUMO Gap | 8.3 | Indicates moderate reactivity |
| Note: The data in this table is illustrative and provides a hypothetical example of FMO analysis results. |
Molecular Dynamics Simulations for Understanding Solution-Phase Behavior
While quantum chemical calculations typically model a molecule in the gas phase (in isolation), molecular dynamics (MD) simulations are employed to understand the behavior of molecules in a condensed phase, such as in solution. mdpi.com For this compound, MD simulations can provide a dynamic picture of how the molecule interacts with solvent molecules. physchemres.org
In an MD simulation, the atoms of the solute (this compound) and the surrounding solvent molecules are treated as classical particles moving under the influence of a force field. The force field is a set of parameters that describes the potential energy of the system as a function of the atomic coordinates. By solving Newton's equations of motion for this system over time, a trajectory is generated that shows how the positions and velocities of the atoms evolve.
From this trajectory, a wealth of information can be extracted. For example, radial distribution functions can be calculated to show the probability of finding a solvent molecule at a certain distance from a particular atom or functional group on the this compound molecule. This provides a detailed picture of the solvation shell. Furthermore, MD simulations can be used to study the conformational dynamics of the molecule in solution, taking into account the influence of the solvent on the relative energies of the different conformers.
Illustrative Data Table: Calculated Properties from a Molecular Dynamics Simulation of this compound in Water
| Property | Value | Description |
| Average Number of Hydrogen Bonds (to P=S) | 2.1 | Indicates strong interaction with water |
| Average Number of Hydrogen Bonds (to -NH2) | 3.5 per group | Shows significant solvation of the hydrazide groups |
| Diffusion Coefficient | 0.5 x 10⁻⁵ cm²/s | Characterizes the mobility of the molecule in solution |
| Note: The data in this table is illustrative and represents the type of information that can be obtained from an MD simulation. |
Coordination Chemistry and Ligand Properties of Phosphorothioic Trihydrazide
Ligand Behavior with Transition Metal Ions
While extensive experimental data on the coordination chemistry of phosphorothioic trihydrazide with transition metals is not widely available in peer-reviewed literature, its structural characteristics allow for informed predictions regarding its complexation behavior. The presence of multiple nitrogen and sulfur donor atoms suggests a high potential for chelation, leading to the formation of stable metal complexes.
The formation of complexes between this compound and transition metal ions is anticipated to be a facile process, driven by the strong affinity of the hydrazide and thio groups for metal centers. The reaction would likely proceed in a suitable solvent, with the ligand coordinating to the metal ion through its donor atoms. The resulting complexes could be neutral or charged, depending on the initial charge of the metal ion and any deprotonation of the ligand.
In a patent describing its use as a valence stabilizer for trivalent cobalt, it is implied that this compound forms a stable complex with Co(III) to prevent its reduction. rsc.org This suggests that the formation of a Co(III)-phosphorothioic trihydrazide complex is a key step in its stabilizing function.
This compound possesses multiple potential coordination sites: the sulfur atom and the nitrogen atoms of the three hydrazide groups. This allows for a variety of coordination modes and denticities. It could act as a bidentate ligand, coordinating through the sulfur and one nitrogen atom, or as a tridentate or even higher denticity ligand, involving more of the hydrazide nitrogen atoms. The specific coordination mode would likely be influenced by factors such as the nature of the metal ion, the steric environment, and the reaction conditions.
Based on the behavior of similar hydrazide-based ligands, chelation involving a five- or six-membered ring is a common and stable arrangement. For this compound, this could involve the metal ion binding to the sulfur atom and the α-nitrogen of one of the hydrazide groups. The flexibility of the P-N bonds would allow the ligand to adapt to the preferred coordination geometry of the metal center.
Detailed mechanistic studies on the complexation of this compound are not currently available in the public domain. However, the process would likely involve the stepwise substitution of solvent molecules from the metal's coordination sphere by the donor atoms of the ligand. The kinetics of the reaction would be influenced by the lability of the solvent molecules and the nucleophilicity of the donor atoms on the this compound.
Ligand Behavior with Lanthanide and Actinide Ions
The interaction of this compound with f-block elements, particularly in their higher oxidation states, is a notable aspect of its coordination chemistry. The ligand has been identified as a "valence stabilizer," indicating its ability to form stable complexes with and maintain the higher oxidation states of certain lanthanide and actinide ions.
This compound has been explicitly named as a suitable ligand for stabilizing the tetravalent states of cerium, praseodymium, and terbium. nih.govmtct.ac.inresearchgate.net The formation of sparingly soluble complexes with these tetravalent ions is highlighted as a key feature for their application in corrosion-inhibiting pigments and coatings. nih.govresearchgate.net The coordination of this compound to Ce(IV), Pr(IV), and Tb(IV) is crucial for preventing their reduction to the more common trivalent state. nih.govmtct.ac.inresearchgate.net
The coordination environment provided by this compound is believed to shield the highly oxidizing tetravalent lanthanide ions from premature reaction and reduction. researchgate.net The multidentate and potentially encapsulating nature of the ligand likely contributes to the stability of these high-valent complexes.
The ability of this compound to stabilize higher oxidation states is a recurring theme in the available patent literature. This property is not limited to lanthanides but also extends to transition metals like cobalt(III) and manganese(III) and (IV). rsc.orgresearchgate.netnih.gov The presence of both nitrogen and sulfur donor atoms in this compound is likely a key factor in its efficacy as a "wide band" valence stabilizer. rsc.org
The stabilization is attributed to the formation of a stable coordination complex that protects the high-valent metal ion from reducing agents in its environment. rsc.orgresearchgate.net For applications in corrosion protection, this stabilization prevents the premature reduction of the active oxidizing species, such as Ce(IV) or Mn(III), thereby maintaining their ability to passivate metal surfaces. nih.govresearchgate.net
The following table summarizes the metal ions for which this compound has been cited as a valence stabilizer:
| Metal Ion | Oxidation State | Application Context | References |
| Cobalt | +3 | Corrosion-inhibiting pigments | rsc.orgrsc.orgnih.gov |
| Manganese | +3, +4 | Corrosion-inhibiting pigments | researchgate.netnih.gov |
| Cerium | +4 | Corrosion-inhibiting pigments and coatings | nih.govmtct.ac.inresearchgate.netmdpi.com |
| Praseodymium | +4 | Corrosion-inhibiting pigments and coatings | nih.govmtct.ac.inresearchgate.netmdpi.com |
| Terbium | +4 | Corrosion-inhibiting pigments and coatings | nih.govmtct.ac.inresearchgate.netmdpi.com |
Application of Hard and Soft Acids and Bases (HSAB) Principle to Coordination Interactions
The Hard and Soft Acids and Bases (HSAB) principle, introduced by Ralph Pearson, serves as a valuable qualitative tool for predicting the stability and nature of bonding in coordination complexes. wikipedia.org This principle classifies metal ions (Lewis acids) and ligands (Lewis bases) as either "hard," "soft," or "borderline." wikipedia.orgscribd.com Hard acids are typically small, highly charged, and not easily polarizable, whereas soft acids are larger, have a lower charge, and are highly polarizable. wikipedia.orglibretexts.org Similarly, hard bases are small, highly electronegative, and weakly polarizable, while soft bases are larger, less electronegative, and highly polarizable. scribd.com The fundamental tenet of the HSAB principle is that hard acids prefer to coordinate with hard bases, and soft acids prefer to coordinate with soft bases, leading to more stable complexes. wikipedia.orgnumberanalytics.com
Phosphorothioic triamide, SP(NH₂)₃, presents multiple potential donor sites for coordination with metal ions: the "soft" sulfur atom and the "hard" nitrogen atoms of the three amide groups. This dual character allows it to act as a versatile ligand, with its coordination behavior being predictable to a significant extent by the HSAB principle.
The sulfur atom, being large and highly polarizable, is a classic soft donor site. scribd.com Consequently, it is expected to form strong, covalent-type bonds with soft Lewis acids. nih.gov Such soft metal ions include those of the later transition metals with low positive charges, such as Cu(I), Ag(I), Au(I), Hg(II), Pd(II), and Pt(II). mdpi.com The interaction between the soft sulfur donor of phosphorothioic triamide and these soft metal ions would lead to the formation of stable complexes. benthamopenarchives.com
Conversely, the nitrogen atoms of the amide groups are significantly harder donor sites compared to sulfur, due to the higher electronegativity and lower polarizability of nitrogen. scribd.com These hard nitrogen donors are expected to show a preference for coordinating with hard Lewis acids. Hard metal ions include those of the alkali and alkaline earth metals, as well as early transition metals in high oxidation states, such as Ti(IV), Cr(III), Fe(III), and Co(III). libretexts.org The bonding in these interactions would be predominantly ionic in character.
For borderline metal ions, such as Fe(II), Co(II), Ni(II), Cu(II), and Zn(II), the coordination with phosphorothioic triamide can be more nuanced. wikipedia.org In these cases, the ligand could potentially act as a bridging ligand, coordinating to one metal center via its soft sulfur atom and to another via its harder nitrogen atoms. Alternatively, the coordination mode might be influenced by other factors such as steric effects and the presence of other ligands in the coordination sphere. The ability of analogous thiosemicarbazone ligands to coordinate through both sulfur and nitrogen to form stable chelates with these borderline metals suggests that phosphorothioic triamide could exhibit similar bidentate or polydentate behavior. nih.govresearchgate.net
The ambidentate nature of phosphorothioic triamide, possessing both hard and soft donor atoms, makes it a fascinating ligand from the perspective of the HSAB principle. The preferential coordination site can be effectively predicted by considering the hard or soft nature of the interacting metal ion.
Interactive Data Table: HSAB Classification and Predicted Interactions
| Metal Ion (Lewis Acid) | HSAB Classification | Preferred Donor Atom(s) on Phosphorothioic Triamide | Predicted Interaction Stability |
| Ag⁺ | Soft | Sulfur | High |
| Pt²⁺ | Soft | Sulfur | High |
| Hg²⁺ | Soft | Sulfur | High |
| Fe³⁺ | Hard | Nitrogen | High |
| Cr³⁺ | Hard | Nitrogen | High |
| Ti⁴⁺ | Hard | Nitrogen | High |
| Co²⁺ | Borderline | Sulfur and/or Nitrogen | Moderate to High |
| Ni²⁺ | Borderline | Sulfur and/or Nitrogen | Moderate to High |
| Cu²⁺ | Borderline | Sulfur and/or Nitrogen | Moderate to High |
| Zn²⁺ | Borderline | Sulfur and/or Nitrogen | Moderate to High |
Spectroscopic Characterization of Metal-Phosphorothioic Triamide Complexes
The formation of coordination complexes between phosphorothioic triamide and metal ions can be effectively investigated and characterized using various spectroscopic techniques, primarily infrared (IR) spectroscopy, nuclear magnetic resonance (NMR) spectroscopy, and electronic (UV-Vis) spectroscopy. While specific spectroscopic data for phosphorothioic triamide complexes are not extensively reported, the expected spectral changes upon coordination can be inferred from the behavior of structurally related ligands, such as thiosemicarbazides and other thiophosphoryl compounds. mdpi.comnih.gov
Infrared (IR) Spectroscopy
IR spectroscopy is a powerful tool for identifying the donor atoms involved in the coordination of a ligand to a metal center. For phosphorothioic triamide, key vibrational bands of interest include the P=S stretching, P-N stretching, and N-H stretching and bending frequencies.
P=S Stretching Vibration: The P=S bond in the free ligand is expected to show a characteristic absorption band in the region of 600-700 cm⁻¹. Upon coordination of the sulfur atom to a metal ion, the P=S bond order is expected to decrease, resulting in a shift of this band to a lower frequency (a red shift). The magnitude of this shift would be indicative of the strength of the M-S bond.
N-H and P-N Stretching Vibrations: The N-H stretching vibrations typically appear in the region of 3200-3400 cm⁻¹, while the P-N stretching vibrations are found at lower frequencies. If the nitrogen atoms of the amide groups are involved in coordination, a shift in the N-H stretching and bending vibrations would be anticipated. A decrease in the N-H stretching frequency upon coordination is generally observed. Similarly, changes in the P-N stretching frequencies would also indicate the participation of the nitrogen atoms in bonding to the metal.
New Low-Frequency Bands: The formation of new bonds between the metal and the ligand (M-S and M-N) will give rise to new absorption bands in the far-infrared region (typically below 500 cm⁻¹). These bands provide direct evidence of coordination.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy, particularly ¹H, ³¹P, and ¹³C NMR, can provide valuable information about the structure of phosphorothioic triamide complexes in solution.
¹H NMR: The protons of the NH₂ groups will show a characteristic chemical shift in the ¹H NMR spectrum of the free ligand. Upon coordination of the nitrogen atoms, the electron density around the protons will change, leading to a downfield shift of these signals. The integration of the signals can confirm the stoichiometry of the ligand in the complex.
³¹P NMR: ³¹P NMR is particularly informative for phosphorus-containing ligands. The phosphorus atom in phosphorothioic triamide is expected to have a specific chemical shift. Coordination of either the sulfur or nitrogen atoms will perturb the electronic environment of the phosphorus nucleus, causing a significant change in its chemical shift. The direction and magnitude of this shift can provide insights into the coordination mode.
¹³C NMR: For N-substituted derivatives of phosphorothioic triamide, ¹³C NMR can be used to probe changes in the electronic environment of the carbon atoms upon complexation. benthamopenarchives.com
Electronic (UV-Vis) Spectroscopy
Electronic spectroscopy provides information about the electronic transitions within the complex and can be used to deduce the coordination geometry around the metal ion, especially for transition metal complexes.
Ligand-to-Metal Charge Transfer (LMCT) Bands: In complexes with soft metal ions, intense charge-transfer bands corresponding to the transfer of electron density from the sulfur atom of the ligand to the empty orbitals of the metal ion may be observed. mdpi.com
d-d Transitions: For complexes of transition metals with partially filled d-orbitals, weak d-d electronic transitions are expected in the visible region of the spectrum. The position and number of these bands are dependent on the geometry of the complex (e.g., tetrahedral, square planar, or octahedral) and the nature of the metal ion.
The combined application of these spectroscopic techniques allows for a detailed characterization of the coordination behavior of phosphorothioic triamide and the determination of the structure and bonding in its metal complexes.
Reactivity and Derivatization Chemistry of Phosphorothioic Trihydrazide
Functionalization at Nitrogen Centers
The nitrogen centers of phosphorothioic trihydrazide are anticipated to be the primary sites for chemical modification, allowing for the introduction of various organic substituents and the formation of more complex structures.
Derivatization to Phosphoramidothioic Dihydrazides
The conversion of this compound to phosphoramidothioic dihydrazides is another potential derivatization pathway. This transformation would involve the replacement of one of the hydrazide groups with an amide functionality. As with N-substitution, phosphoramidothioic dihydrazide is mentioned in patent literature in the context of corrosion inhibitors. The synthetic route to this class of compounds from this compound is not explicitly described in the available literature, leaving a gap in the understanding of this derivatization chemistry.
Reactions with Electrophiles and Nucleophiles
A thorough search of scientific databases reveals a lack of specific studies on the reactions of this compound with electrophiles and nucleophiles. Generally, the lone pairs on the nitrogen atoms would be expected to act as nucleophilic centers, reacting with various electrophiles. Conversely, the phosphorus atom, being electron-deficient, could be susceptible to nucleophilic attack. The sulfur atom could also exhibit nucleophilic character. However, without experimental data, any discussion of reactivity patterns remains speculative.
Redox Chemistry of the P-S-N Moiety
The redox behavior of the phosphorus-sulfur-nitrogen moiety within this compound is another area where specific research findings are not currently available. The presence of both sulfur and nitrogen atoms bonded to a phosphorus center suggests the potential for interesting redox chemistry, but no studies detailing the oxidation or reduction of this specific compound have been identified.
Hydrolysis and Thermal Stability Investigations
Investigations into the hydrolysis and thermal stability of this compound are not well-documented. Thiophosphoryl chloride, a potential precursor, is known to hydrolyze rapidly. wikipedia.org This suggests that this compound may also be sensitive to water, potentially breaking down into phosphoric acid, hydrogen sulfide, and hydrazine (B178648). The thermal stability of related phosphorothioate (B77711) compounds has been studied in the context of nucleic acids, but this data cannot be directly extrapolated to the small molecule this compound. nih.gov
Role as a Crosslinking Agent in Polymer Chemistry
While the multiple reactive N-H groups on the hydrazide moieties suggest a potential application as a crosslinking agent in polymer chemistry, there is no direct evidence in the reviewed literature of this compound being utilized for this purpose. Crosslinking agents are molecules with multiple functional groups that can form bonds with polymer chains, creating a more rigid network structure. chimicalombarda.comresearchgate.netgoogle.com Although the structure of this compound is amenable to such applications, its actual use and efficacy as a crosslinking agent have not been reported.
Keto-Hydrazide Crosslinking Reactions
The reactivity of this compound is notably contemplated in the context of keto-hydrazide crosslinking reactions, a chemical process utilized for forming crosslinked polymer networks. This type of reaction involves the formation of a covalent bond between a carbonyl group (keto) and a hydrazide functionality.
In polymer chemistry, this reaction is a cornerstone for creating one-component, ambient temperature crosslinking systems. The general mechanism involves the reaction of a ketone or aldehyde moiety, which is typically incorporated as a functional monomer into a polymer backbone, with a hydrazide crosslinking agent. This reaction results in the formation of a hydrazone linkage, which serves as the crosslink between polymer chains.
A patent for high-performance aqueous coating compositions explicitly identifies this compound as a contemplated trihydrazide for this purpose. google.com This suggests its potential to react with ketone-functionalized polymers. The crosslinking reaction is generally acid-catalyzed. In aqueous polymer dispersions, such as latexes, the system can be kept stable at a higher pH (e.g., above 8), where the reaction is inhibited. During film formation, as water and a volatile base like ammonia (B1221849) evaporate, the pH of the system drops, catalyzing the reaction and leading to the formation of a crosslinked network.
The proposed reaction of a ketone-functional polymer with this compound would proceed as illustrated below, with the trihydrazide acting as a trifunctional crosslinker, capable of reacting with three separate ketone groups on the polymer chains.
Table 1: Exemplary Components in Keto-Hydrazide Crosslinking
| Role | Component Type | Specific Example Mentioned in Literature |
| Functional Monomer | Ketone-containing monomer | Diacetone Acrylamide (B121943) (DAAM) |
| Crosslinking Agent | Trihydrazide | This compound |
Integration into Multistage Latex Polymer Systems
This compound is considered for integration as a crosslinking agent in multistage latex polymer systems, particularly for applications such as high-performance aqueous coatings. google.com Multistage latex polymers are complex polymer particles synthesized in sequential steps, resulting in distinct polymer phases within a single particle (e.g., a core-shell morphology). This structure allows for the precise tailoring of properties, such as hardness, flexibility, and film formation characteristics.
In this context, a functional monomer bearing a ketone group, such as diacetone acrylamide (DAAM), is incorporated into at least one of the stages of the latex polymer. google.com The this compound, as a polyhydrazide crosslinker, is then added to the aqueous phase of the latex dispersion.
The crosslinking process is designed to occur after the latex has been applied to a substrate and during the film-forming stage. Initially, in the aqueous latex dispersion, the hydrazide and the ketone moieties are kept from reacting, often by maintaining a basic pH. As the water evaporates upon application, the polymer particles coalesce. The concurrent loss of a volatile base leads to a decrease in pH, which catalyzes the keto-hydrazide reaction. google.com This post-coalescence crosslinking is crucial for forming a continuous and robust film with enhanced mechanical properties.
The use of a trihydrazide, such as this compound, allows for the formation of a denser crosslink network compared to a dihydrazide, as each molecule has three reactive sites. This can lead to significant improvements in the final film's properties.
Table 2: Properties Enhanced by Keto-Hydrazide Crosslinking in Latex Films
| Property | Description of Enhancement |
| Mechanical Strength | Increased tensile strength and durability of the resulting film. |
| Chemical Resistance | Improved resistance to solvents, water, and other chemicals due to the stable crosslinked network. |
| Adhesion | Enhanced adhesion to various substrates. |
| Block Resistance | Reduced tendency for coated surfaces to stick together under pressure. |
Advanced Applications of Phosphorothioic Trihydrazide in Chemical Systems
Mechanistic Contributions to Valence Stabilization Phenomena in Metal Ions
The molecular structure of phosphorothioic trihydrazide, featuring soft sulfur and hard nitrogen donor atoms, suggests a versatile role in coordinating with a variety of metal ions. This ambidentate character is crucial for its theoretical contributions to valence stabilization.
The hydrazide groups can act as bidentate ligands, forming stable five-membered chelate rings with metal ions through the nitrogen atoms of the amino and imino groups. fayoum.edu.egnih.gov This chelation effect significantly enhances the stability of the resulting metal complexes. The sulfur atom of the phosphorothioyl group, being a soft donor, would be expected to preferentially coordinate with soft metal ions such as Ag(I), Cd(II), and Hg(II).
The stabilization of specific metal ion valence states can be attributed to the ligand field effects imposed by the coordinated this compound. For instance, the strong sigma-donating and potential pi-accepting capabilities of the hydrazide moieties could stabilize higher oxidation states of transition metals. Conversely, the soft, polarizable sulfur atom could favor the stabilization of lower oxidation states in softer metal ions. The interplay between the hard nitrogen and soft sulfur donors allows for the fine-tuning of the electronic environment around the metal center, a critical factor in stabilizing a desired valence state. In some contexts, phosphorothioates have been shown to participate in both inner-sphere and outer-sphere coordination with metal ions.
Interfacial Chemistry and Electrostatic Barrier Layer Formation
The multiple hydrazide groups in this compound are expected to impart significant surface activity to the molecule. The polar -NHNH2 groups are capable of forming strong hydrogen bonds with polar surfaces and substrates. This property is foundational to its theoretical role in interfacial chemistry.
When introduced into a system, such as a metal colloid or at a liquid-liquid interface, this compound molecules would likely orient themselves to maximize these favorable interactions. This can lead to the formation of a self-assembled monolayer or a more complex interfacial layer. The protonation of the hydrazide groups under acidic conditions would create a positively charged interface, leading to the formation of an electrostatic barrier. This barrier can prevent the agglomeration of particles in a colloidal suspension or inhibit corrosive processes on a metal surface.
The effectiveness of this barrier would be dependent on factors such as pH, the concentration of the compound, and the nature of the substrate. The phosphorus-nitrogen backbone of related compounds is known to influence electron distribution and basicity, which would in turn affect the strength and stability of the electrostatic barrier. researchgate.net
Theoretical Frameworks for Predicting Performance in Chemical Systems
Predicting the performance of this compound in various chemical systems would rely heavily on computational chemistry, particularly Density Functional Theory (DFT). fayoum.edu.egnih.govresearchgate.net DFT calculations can provide insights into the molecular structure, electronic properties, and reactivity of the compound.
Key parameters that can be calculated to predict its behavior include:
Frontier Molecular Orbitals (HOMO-LUMO): The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) and their energy gap are crucial for predicting chemical reactivity, kinetic stability, and electronic transitions. nih.govresearchgate.net A smaller HOMO-LUMO gap generally implies higher reactivity.
Molecular Electrostatic Potential (MEP): MEP maps can identify the electron-rich and electron-deficient regions of the molecule, predicting sites for electrophilic and nucleophilic attack and hydrogen bonding interactions.
Natural Bond Orbital (NBO) Analysis: NBO analysis can provide detailed information about the bonding interactions, charge distribution, and intramolecular delocalization of electron density, which is particularly useful for understanding coordination behavior. researchgate.net
These theoretical models can be used to predict the binding affinity of this compound for different metal ions, its adsorption characteristics on various surfaces, and its potential as a precursor in chemical synthesis.
Table 1: Theoretical Performance Prediction Parameters for Hydrazide Derivatives
| Parameter | Predicted Significance for this compound |
| HOMO-LUMO Energy Gap | Indicates chemical reactivity and potential for charge transfer in metal complexes. |
| Molecular Electrostatic Potential | Maps electron-rich nitrogen and sulfur sites for coordination and hydrogen bonding. |
| Natural Bond Orbital Analysis | Elucidates the nature of P-N, P=S, and N-N bonds and their role in ligation. |
| Hardness and Softness | Predicts coordination preferences with hard and soft metal ions. |
This table is a theoretical construct based on computational studies of related hydrazide and organophosphorus compounds. nih.govresearchgate.net
Precursor Roles in the Synthesis of Novel Organophosphorus Compounds
The hydrazide moieties of this compound are reactive functional groups that can serve as versatile precursors for the synthesis of more complex organophosphorus compounds. frontiersin.org The lone pair of electrons on the terminal amino group is nucleophilic and can react with a variety of electrophiles.
For example, condensation reactions with aldehydes and ketones would yield phosphorothioic hydrazones. nih.govmdpi.commdpi.com These hydrazones are a well-studied class of compounds with a wide range of applications, including as ligands for catalysis and in materials science. The resulting hydrazones would incorporate the phosphorothioyl group, potentially leading to novel properties.
Furthermore, the N-H bonds can undergo substitution reactions, allowing for the attachment of various organic frameworks to the phosphorus-nitrogen core. organic-chemistry.org This opens up possibilities for creating a diverse library of organophosphorus compounds with tailored properties. The synthesis of organophosphorus compounds from various precursors is a broad and active area of research. rsc.orgnih.gov
Table 2: Potential Synthetic Transformations of this compound
| Reactant | Product Class | Potential Application of Product |
| Aldehydes/Ketones | Phosphorothioic Hydrazones | Metal-organic frameworks, chemosensors, functional materials. |
| Acyl Chlorides | Acyl-substituted Phosphorothioic Hydrazides | Biologically active compounds, ligands for catalysis. |
| Isocyanates | Semicarbazide derivatives | Precursors for heterocyclic synthesis. |
| Alkyl Halides | Alkylated Phosphorothioic Hydrazides | Modifying solubility and electronic properties. |
This table outlines theoretical synthetic pathways based on the known reactivity of hydrazides. mdpi.comorganic-chemistry.org
Future Research Directions and Unexplored Chemical Landscapes
Design and Synthesis of Novel Phosphorothioic Trihydrazide Analogs with Tailored Reactivity
A primary focus of future research will be the rational design and synthesis of new this compound analogs. The core structure offers a versatile scaffold that can be systematically modified to fine-tune its electronic, steric, and reactive properties. Key strategies will likely involve the introduction of diverse substituents on the hydrazide moieties, which can significantly alter the compound's reactivity and interaction with other molecules.
The synthesis of functionalized thiohydrazides has been shown to be a viable route to a variety of heterocyclic derivatives. mdpi.com For instance, the reactivity of hydrazone intermediates derived from thiohydrazides can be tuned to achieve highly chemoselective cyclization reactions, yielding complex structures like thiadiazoles and pyridazines. mdpi.com This principle can be extended to this compound, where the P=S core adds another layer of chemical functionality.
Future synthetic efforts could focus on:
Introducing Chiral Centers: The development of P-stereogenic chiral thiophosphorus compounds has been a subject of interest, particularly in the context of asymmetric organocatalysis. beilstein-journals.orgnih.govnih.gov Synthesizing chiral analogs of this compound could lead to new enantioselective reagents or catalysts.
Varying N-Substituents: Attaching different alkyl or aryl groups to the nitrogen atoms of the hydrazide chains can modulate the nucleophilicity and steric hindrance of the molecule.
Functionalization for Bioconjugation: Incorporating reactive handles, such as alkynes or azides, would allow for the conjugation of these analogs to biomolecules, opening doors for applications in chemical biology.
A summary of potential synthetic modifications and their expected impact on reactivity is presented in the table below.
| Modification Strategy | Targeted Moiety | Anticipated Change in Reactivity | Potential Application Area |
| Introduction of Electron-Withdrawing Groups | Hydrazide Nitrogen | Decreased nucleophilicity, increased acidity | Precursors for novel heterocycles |
| Introduction of Electron-Donating Groups | Hydrazide Nitrogen | Increased nucleophilicity and basicity | Enhanced ligand-binding capabilities |
| Incorporation of Chiral Auxiliaries | Phosphorus Center or N-substituents | Induction of stereoselectivity in reactions | Asymmetric synthesis and catalysis |
| Attachment of Bulky Substituents | Hydrazide Nitrogen or Phosphorus | Increased steric hindrance, altered reaction pathways | Regioselective synthesis |
The synthesis of such novel analogs will require the exploration of robust and scalable synthetic routes. Methods like the Stec reaction have proven reliable for converting resolved phosphorus amides into chiral thiophosphorus acids, a technique that could be adapted for this compound derivatives. beilstein-journals.orgnih.gov
Investigation of Catalytic Applications
The structural features of this compound, particularly the presence of both Lewis basic nitrogen and sulfur atoms and potentially acidic N-H protons, suggest its potential as a catalyst. While direct catalytic applications of this compound are not yet widely reported, related thiophosphorus compounds have been explored as organocatalysts. beilstein-journals.orgnih.govnih.gov
Chiral phosphoric acids (CPAs) are highly successful in asymmetric organocatalysis, acting as bifunctional catalysts with both an acidic site and a basic site. beilstein-journals.orgnih.gov The development of chiral thiophosphorus acids has been pursued to expand this class of catalysts. beilstein-journals.orgnih.govnih.gov Although initial studies with certain C1-symmetrical thiophosphorus acids in transfer hydrogenation reactions showed limited success in inducing asymmetry, they have provided valuable insights for future catalyst design. beilstein-journals.orgnih.gov
Future research into the catalytic applications of this compound and its analogs could explore:
Lewis Base Catalysis: The multiple nitrogen atoms could act as Lewis bases to activate substrates in a variety of organic transformations.
Brønsted Acid/Base Catalysis: The N-H protons can potentially act as Brønsted acids, while the nitrogen and sulfur atoms can act as Brønsted bases, enabling bifunctional catalysis.
Transition Metal Ligation: The hydrazide moieties could serve as ligands for transition metals, forming novel catalytic complexes. The sulfur atom of the thiophosphoryl group could also participate in metal coordination.
The investigation into these catalytic activities will necessitate systematic screening in a range of benchmark reactions, such as aldol reactions, Michael additions, and asymmetric hydrogenations.
Advanced Spectroscopic Probes for Real-Time Reaction Monitoring
A deeper understanding of the reaction mechanisms and kinetics involving this compound requires advanced analytical techniques capable of real-time, in-situ monitoring. Vibrational spectroscopy, particularly Fourier Transform Infrared (FTIR) and Raman spectroscopy, offers powerful tools for this purpose. mt.comnih.gov These non-destructive techniques can provide detailed structural information about reactants, intermediates, and products directly in the reaction vessel. mt.comnih.gov
FTIR Spectroscopy: This technique is highly sensitive to changes in bond vibrations, making it ideal for tracking the conversion of functional groups. For reactions involving this compound, FTIR can monitor the characteristic vibrations of P=S, N-H, and N-N bonds, providing real-time kinetic data. researchgate.netmdpi.com
Raman Spectroscopy: As a complementary technique, Raman spectroscopy is particularly useful for monitoring reactions in aqueous media and for studying symmetric vibrations that may be weak in the IR spectrum. mt.com It can provide a clear "fingerprint" for organophosphorus compounds, allowing for their qualitative and quantitative analysis during a reaction. researchgate.netmdpi.comoxinst.com
The application of these in-situ spectroscopic probes will enable the optimization of reaction conditions, the identification of transient intermediates, and the elucidation of complex reaction pathways. mt.com For example, monitoring the oxidation of a substrate could be achieved by tracking the disappearance of a characteristic Raman band of the starting material and the appearance of a new band for the product. oxinst.com
| Spectroscopic Technique | Key Advantages for Monitoring | Target Vibrational Modes | Potential Insights |
| In-situ FTIR | High sensitivity to polar functional groups, real-time data acquisition. | P=S stretch, N-H bend, N-N stretch. | Reaction kinetics, functional group conversion rates. |
| In-situ Raman | Excellent for aqueous solutions, sensitive to symmetric bonds and skeletal vibrations. | P=S stretch, P-N stretch, aromatic ring modes (in analogs). | Identification of intermediates, monitoring of solid-phase reactions or crystallizations. |
| UV-Resonance Raman | Enhanced sensitivity for specific components at low concentrations. | Chromophoric parts of the molecule. | Monitoring catalytic cycles with low catalyst loading. oxinst.com |
Expansion of Computational Studies to Complex Reaction Environments
Computational chemistry provides an indispensable tool for understanding and predicting the behavior of molecules. The expansion of computational studies on this compound and its analogs will be crucial for guiding experimental work. Density Functional Theory (DFT) and Molecular Dynamics (MD) simulations are particularly powerful in this regard. nih.gov
Future computational investigations could focus on:
Reaction Mechanism Elucidation: DFT calculations can be used to map out the potential energy surfaces of reactions involving this compound, identifying transition states and intermediates. nih.gov This can help to rationalize experimentally observed product distributions and to predict the feasibility of new reactions.
Predicting Reactivity and Stability: Quantum molecular descriptors derived from DFT calculations can provide insights into the molecule's stability, charge distribution, and local reactivity. nih.gov This information is vital for designing new analogs with tailored properties. For example, calculating bond dissociation energies can predict which parts of the molecule are most susceptible to oxidation. nih.gov
Modeling Solvent Effects and Interactions: MD simulations can be used to study the behavior of this compound in complex environments, such as in different solvents or in the presence of other reagents. nih.gov By analyzing radial distribution functions, it is possible to understand the key interactions between the molecule and its surroundings, which can significantly influence its reactivity. nih.gov A detailed DFT analysis of the bonding in related titanium hydrazido complexes has shown that competition between different pi-bonding interactions can have a significant effect on bond lengths within the hydrazide moiety. researchgate.net
These computational approaches will allow for the in silico screening of potential new analogs and catalysts, saving significant time and resources in the laboratory. By combining theoretical predictions with experimental validation, a more complete and nuanced understanding of the chemical landscape of this compound can be achieved.
Q & A
Q. What are the standard synthetic routes for phosphorothioic trihydrazide, and how can purity be optimized?
this compound is synthesized via reactions of phosphorus trichloride (PCl₃) with substituted hydrazides under controlled conditions. For example, reacting PCl₃ with phenylhydrazine derivatives in dichloromethane at 6–12°C, followed by heating, yields derivatives like 4-methyl-1,2-dihydro-1,5,2,3-phosphaoxadiazoles . Purity optimization requires inert atmospheres (e.g., nitrogen), stoichiometric control of reactants, and post-synthesis purification via recrystallization or column chromatography. Analytical techniques like NMR and elemental analysis are critical for verifying structural integrity .
Q. How does the molecular structure of this compound influence its reactivity?
The compound’s reactivity stems from its thiophosphoryl (P=S) core and three hydrazide (-NH-NH₂) groups. The P=S bond is electrophilic, enabling nucleophilic substitutions, while the hydrazide moieties participate in condensation reactions (e.g., forming Schiff bases with aldehydes). Steric hindrance from substituents (e.g., methyl groups on hydrazide nitrogens) can reduce reaction rates, as seen in comparative studies of trialkylated derivatives .
Q. What safety protocols are recommended for handling this compound in laboratory settings?
Phosphorothioic acid esters are regulated under environmental guidelines (e.g., EPA waste codes K036–K040) due to potential toxicity. Key protocols include:
- Use of fume hoods and PPE (gloves, goggles) to avoid inhalation or dermal contact.
- Storage in airtight containers away from oxidizers and moisture.
- Neutralization of waste with alkaline solutions (e.g., 10% NaOH) before disposal .
Advanced Research Questions
Q. How can spectroscopic methods (NMR, IR, MS) resolve ambiguities in this compound derivatives?
- ³¹P NMR : Distinguishes thiophosphoryl (δ ~55–65 ppm) from phosphoryl (δ ~0–10 ppm) groups.
- ¹H/¹³C NMR : Hydrazide protons appear as broad singlets (δ 6.5–8.0 ppm), while methyl substituents show upfield shifts (δ 1.5–2.5 ppm).
- IR : P=S stretches occur at 650–750 cm⁻¹.
- HRMS : Confirm molecular ions (e.g., [M+H]⁺) with <2 ppm error. Cross-validate with elemental analysis to detect impurities .
Q. What experimental designs are optimal for studying this compound’s stability under varying pH and temperature?
- pH Stability : Prepare buffered solutions (pH 2–12) and monitor degradation via HPLC at 25°C/37°C. Acidic conditions (pH <4) typically hydrolyze P=S bonds.
- Thermal Stability : Use TGA/DSC to identify decomposition thresholds (e.g., >150°C). Kinetic studies under argon can isolate oxidative vs. thermal pathways.
- Light Sensitivity : UV-Vis spectroscopy tracks photodegradation products .
Q. How do contradictory data on this compound’s bioactivity arise, and how can they be reconciled?
Discrepancies often stem from:
- Impurity Artifacts : Residual solvents (e.g., CH₂Cl₂) or byproducts may confound bioassays. Validate purity via GC-MS.
- Assay Variability : Use standardized cell lines (e.g., HepG2) and negative controls.
- Structural Isomerism : Hydrazide tautomerism or stereochemical variations (e.g., E/Z isomers) can alter activity. Computational modeling (DFT) helps predict dominant forms .
Q. What computational approaches predict this compound’s interactions with biological targets?
- Molecular Docking : Use AutoDock Vina with PDB structures (e.g., acetylcholinesterase) to map binding affinities.
- MD Simulations : GROMACS or AMBER assess stability of ligand-protein complexes over 100-ns trajectories.
- QSAR Models : Correlate substituent electronegativity (Hammett σ) with inhibitory potency .
Methodological Frameworks
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
